N-(3,4-dimethylbenzyl)-4-methylpiperidine-4-carboxamide hydrochloride
Overview
Description
“N-(3,4-dimethylbenzyl)-4-methylpiperidine-4-carboxamide hydrochloride” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would include a piperidine ring, which is a six-membered ring with one nitrogen atom, and a benzyl group, which is a phenyl ring attached to a methylene group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives are known to undergo various reactions, including acylation, alkylation, and N-oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a piperidine ring usually have basic properties due to the presence of the nitrogen atom .Scientific Research Applications
Synthesis and Properties
- Synthesis Techniques : A series of similar hydrochlorides were synthesized for use as cytostatic agents. This involved developing general procedures for constructing aminoalkyl chains on specific carboxylic acid nuclei (Bielawski et al., 1993).
Antitumor Agents
- Structure-Activity Relationships : Investigations into monosubstituted derivatives of antitumor agents related to N-(3,4-dimethylbenzyl)-4-methylpiperidine-4-carboxamide hydrochloride revealed varying physicochemical properties and antitumor activities depending on the position and nature of the substituent groups (Rewcastle et al., 1986).
- In Vivo Antitumor Activity : Further research on derivatives showed that only certain substituted compounds have in vivo antitumor activity. These studies contribute to understanding the factors influencing the efficacy of such compounds against solid tumors (Denny et al., 1987).
Synthesis and Cytotoxic Activity
- Cytotoxic Activity of Derivatives : The reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines led to derivatives with potent cytotoxic properties against various cancer cell lines. This research contributes to the development of new anticancer drugs (Deady et al., 2003).
Quantitative Analysis
- High-Performance Liquid Chromatography : A method for measuring the concentration of similar antitumor agents in plasma was developed, providing a tool for pharmacokinetic analyses (Young et al., 1990).
Metabolic Pathways
- Metabolic Studies : Research on the metabolic pathways of related compounds helps understand how these substances are processed in the body, contributing to the development of more effective drugs (Skibba et al., 1970).
Aggregate Recognition
- Recognition by Aggregates : Studies on how self-assembled aggregates of related oligomers recognize and interact with various compounds contribute to the understanding of their potential applications in organic media (Sawada et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]-4-methylpiperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.ClH/c1-12-4-5-14(10-13(12)2)11-18-15(19)16(3)6-8-17-9-7-16;/h4-5,10,17H,6-9,11H2,1-3H3,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTONKIQAHMMBGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)C2(CCNCC2)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylbenzyl)-4-methylpiperidine-4-carboxamide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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